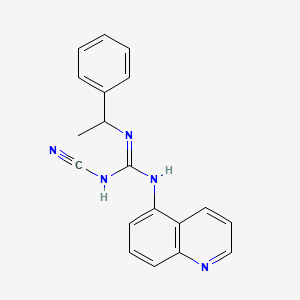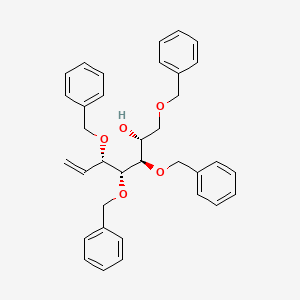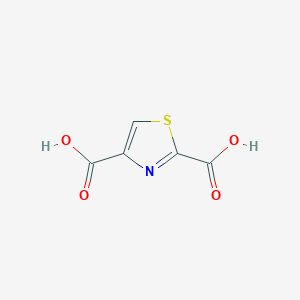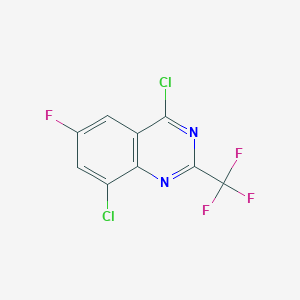
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of quinoline derivatives with cyanamide and phenylethylamine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form carboxylic acids or amides.
Aplicaciones Científicas De Investigación
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being studied for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its antimalarial properties.
2-Phenylquinoline: Similar in structure but lacks the cyano and guanidine groups, resulting in different biological activities.
1-Cyano-2-phenylethylguanidine: Lacks the quinoline ring, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C19H17N5 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1-cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine |
InChI |
InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24) |
Clave InChI |
PQYCRDPLPKGSME-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)




![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)


![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

